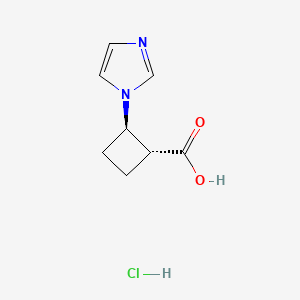
(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride” is similar in structure . It has a molecular weight of 179.65 and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
There’s a patent that describes a method for preparing a compound with a similar structure . The method involves mixing two compounds in their neutral state (i.e., they are not salts) as starting materials . This method is said to simplify the synthesis of the compound, leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .
Molecular Structure Analysis
The molecular structure of a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, is given by the InChI Code: 1S/C7H13NO2.ClH/c8-6-4-2-1-3-5 (6)7 (9)10;/h5-6H,1-4,8H2, (H,9,10);1H/t5-,6-;/m1./s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, include a molecular weight of 179.65, storage at room temperature in an inert atmosphere, and a solid physical form .
Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
The imidazole ring found in EN300-27685109 is a versatile scaffold in organic synthesis and drug development. It is often used as a precursor for synthesizing various biologically active molecules. The presence of both the imidazole and cyclobutane rings in this compound offers unique reactivity that can be exploited to create novel pharmaceuticals with potential therapeutic applications .
Amide Bond Formation
Carboxylic acids, such as EN300-27685109, play a crucial role in the synthesis of compound libraries due to their ability to undergo smooth amide bond formation. This reaction is fundamental in creating a diverse array of compounds, which can be screened for various biological activities. The carboxylic acid group in EN300-27685109 can react with amines to form amides, which are structural components of many drugs .
Scaffold for DNA-Encoded Library (DEL) Synthesis
EN300-27685109 can serve as a scaffold for the synthesis of DNA-Encoded Libraries (DEL). The orthogonal reactivity of its functional groups allows for selective reactions under mild conditions, making it suitable for DEL synthesis. DELs are a powerful tool in drug discovery, enabling the rapid screening of vast chemical spaces .
Screening Compounds and Fragments
The carboxyl function in EN300-27685109 makes it a valuable compound for screening purposes in drug discovery. Carboxylic acids are known to bind to “hot-spot” amino acid residues, which can be crucial for identifying hits against new and challenging biological targets .
Functional Materials
Compounds with imidazole rings, like EN300-27685109, are also used in the development of functional materials. These materials have applications in various fields, including electronics, photonics, and as components in sensors due to their unique electronic properties .
Catalysis
The imidazole moiety in EN300-27685109 can act as a ligand in catalytic systems. It can coordinate to metals and facilitate various catalytic reactions, including those important in green chemistry and sustainable processes .
Safety and Hazards
The safety information for a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propiedades
IUPAC Name |
(1R,2R)-2-imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7(6)10-4-3-9-5-10;/h3-7H,1-2H2,(H,11,12);1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGFQMMSCVXQA-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2768897.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)
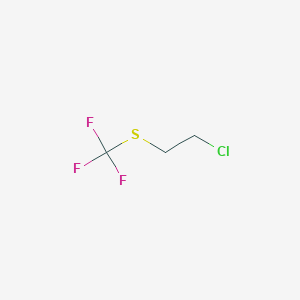
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
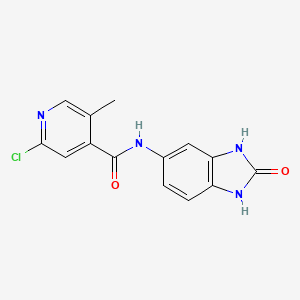
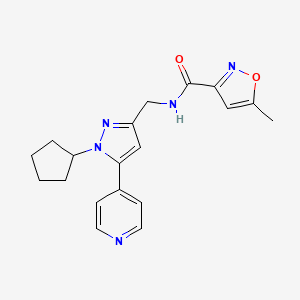
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
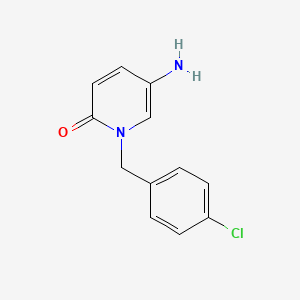
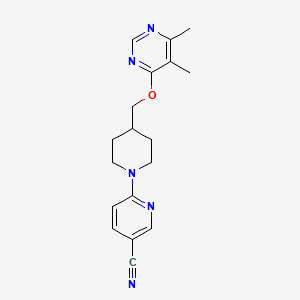
![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)